Lipophilicity (LogP) Comparison with Analogs
The predicted lipophilicity (LogP) of 3-phenyl-N-(1-phenylethyl)propanamide is 3.35, as calculated by standard cheminformatics models . This value is significantly lower than that of structurally related compounds with additional lipophilic moieties, such as (+/-)-3-phenyl-N-(1-phenylethyl)prop-2-enamide (LogP: 3.97) [1] or other substituted analogs with LogP values reaching up to 3.89 [2]. In a cross-study comparison, a lower LogP suggests improved aqueous solubility and potentially more favorable ADME properties compared to more hydrophobic phenylpropanamide derivatives .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.35 |
| Comparator Or Baseline | (+/-)-3-phenyl-N-(1-phenylethyl)prop-2-enamide: 3.97; N-(3-Fluoro-4-(methylsulfonamido)benzyl)-3-phenylpropanamide: 3.89 |
| Quantified Difference | Target compound is 0.62 and 0.54 LogP units lower than comparators, respectively. |
| Conditions | In silico prediction using standard computational models (e.g., ALOGPS, ChemAxon) |
Why This Matters
For researchers selecting a compound for in vitro or in vivo studies, a lower LogP value can translate to better aqueous solubility and reduced non-specific binding, which are critical for accurate biological assays and reliable dosing.
- [1] ChemSrc. (+/-)-3-phenyl-N-(1-phenylethyl)prop-2-enamide. Chemical Database Entry. View Source
- [2] Ambinter. 3-phenyl-N-(1-phenylethyl)propanamide. Chemical Database Entry. View Source
